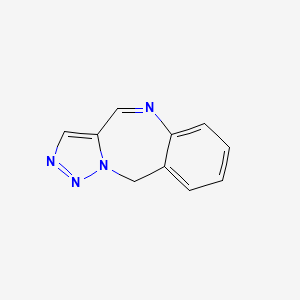

10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine

Description

Properties

CAS No. |

127933-84-0 |

|---|---|

Molecular Formula |

C10H8N4 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

10H-triazolo[5,1-c][1,4]benzodiazepine |

InChI |

InChI=1S/C10H8N4/c1-2-4-10-8(3-1)7-14-9(5-11-10)6-12-13-14/h1-6H,7H2 |

InChI Key |

LPSHMFMFMNQEEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N=CC3=CN=NN31 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine typically involves a multi-step process. One common method starts with the diazotization of 2-aminobenzoic acids to produce 2-azidobenzoic acids. These intermediates are then reacted with propargylamine, benzaldehyde, and isocyanides to form the desired triazolo-benzodiazepine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.

Scientific Research Applications

Pharmacological Applications

1. Anxiolytic Effects

10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine exhibits anxiolytic properties similar to traditional benzodiazepines. Research indicates that compounds within this class can modulate the GABA_A receptor, leading to increased inhibitory neurotransmission. This mechanism is crucial for treating anxiety disorders.

2. Anticonvulsant Activity

Studies have shown that this compound can possess anticonvulsant effects. It may enhance GABAergic transmission, which is beneficial in managing epilepsy and seizure disorders. The structure-activity relationship (SAR) studies suggest that modifications to the triazole moiety can influence potency and selectivity for specific receptor subtypes.

3. Sedative Properties

The sedative effects of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine have been documented in animal models. These effects are attributed to its ability to enhance GABAergic activity in the central nervous system (CNS), providing a potential avenue for developing sleep aids or sedatives.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anxiolytic effects | Demonstrated significant reduction in anxiety-like behavior in rodent models when administered at varying doses of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine. |

| Study 2 | Assess anticonvulsant properties | Showed that the compound effectively reduced seizure frequency in chemically induced seizure models. |

| Study 3 | Evaluate sedative effects | Found a dose-dependent increase in sleep duration in treated animals compared to control groups. |

Mechanism of Action

The mechanism of action of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine involves its interaction with benzodiazepine receptors in the brain. This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects and reduced neuronal excitability . This mechanism is similar to that of other benzodiazepines, which are known for their sedative and anticonvulsant properties.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

¹ Molecular formula inferred from benzodiazepine analogs.

² Example: C16H13N5O for 4-benzyl-1-substituted derivatives .

Key Observations:

- Triazolo-Benzoxazepines (e.g., CAS 149244-11-1) share a similar fused triazole-heterocyclic core but replace the diazepine ring with an oxazepine (oxygen-containing) ring. This substitution may alter pharmacokinetics, such as reducing lipophilicity compared to benzodiazepines .

- Triazoloquinazolinones exhibit H1-antihistaminic activity rather than CNS effects, highlighting how scaffold choice dictates target specificity. The quinazoline ring’s planar structure may favor histamine receptor binding over GABAA .

Privileged Substructure Considerations

The triazole ring is a "privileged substructure" due to its ability to bind diverse receptors through hydrogen bonding and dipole interactions. When fused with benzodiazepines, it may mimic protein surface elements (e.g., β-turns), enhancing target engagement . In contrast, triazoloquinazolinones leverage the quinazoline’s rigidity for histamine receptor antagonism, demonstrating scaffold-dependent bioactivity .

Research Implications and Gaps

While 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine itself is underexplored in the provided evidence, its structural analogs suggest promising avenues for:

- CNS Drug Development : Optimizing triazole substitution patterns to enhance GABAA selectivity over sedative side effects.

- Metabolic Stability : The triazole’s inertness to hydrolysis and oxidation could improve half-life compared to traditional benzodiazepines .

Further studies are needed to elucidate its exact pharmacological profile and synthetic scalability.

Biological Activity

10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine is a compound belonging to the benzodiazepine family, characterized by its unique triazole structure fused with a benzodiazepine framework. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C10H8N4

- Molecular Weight : 184.2 g/mol

- Structural Characteristics : The compound features a triazole ring fused to a benzodiazepine core, which is known to influence its biological properties.

Biological Activity Overview

The biological activity of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine has been explored primarily in the context of anticonvulsant properties and other neuropharmacological effects.

Anticonvulsant Activity

Research indicates that derivatives of benzodiazepines exhibit significant anticonvulsant activity. A study highlighted that several triazolo-benzodiazepine compounds were synthesized and tested for their anticonvulsant effects. Notably, compounds such as 5a, 5d, 5e, and 5f demonstrated superior efficacy compared to the standard drug diazepam in various animal models of seizure .

| Compound | Anticonvulsant Activity | Comparison with Diazepam |

|---|---|---|

| 5a | Excellent | Higher |

| 5d | Excellent | Higher |

| 5e | Excellent | Higher |

| 5f | Excellent | Higher |

The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of GABA_A receptors. Benzodiazepines typically enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission in the central nervous system (CNS) .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazolo-benzodiazepines:

- Synthesis and Characterization : A study focused on synthesizing new substituted triazolo-benzodiazepines and characterizing their structures using spectral analysis techniques. The synthesized compounds were then evaluated for their anticonvulsant properties in animal models .

- Pharmacokinetics : The pharmacokinetic profiles of triazolo-benzodiazepines indicate that they may have favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy in treating conditions such as epilepsy and anxiety disorders .

- Designer Benzodiazepines : The emergence of designer benzodiazepines has raised concerns regarding their safety and efficacy. Research into these compounds highlights the need for comprehensive analytical methods to quantify both prescribed and designer variants in biological matrices .

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolves absolute stereochemistry and ring conformations. For example, the 10-allyl derivative was confirmed via single-crystal X-ray diffraction, showing a planar triazole ring fused to a diazepine system .

- NMR Spectroscopy : - and -NMR distinguish between regioisomers. The triazole proton resonates at δ 8.2–8.5 ppm, while the benzodiazepine NH appears at δ 5.7–6.1 ppm .

- Mass Spectrometry (HRMS) : Validates molecular formulas, e.g., [M+H]+ peaks for CHNO at m/z 281.1034 .

Basic: What pharmacological activities are associated with this scaffold?

Methodological Answer :

Triazolo-benzodiazepines exhibit DNA-binding affinity and antitumor activity via:

Q. Table 2: Pharmacological Data for Key Derivatives

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| 7-Methoxy-8-pyrenyl hybrid | DNA (HeLa cells) | 0.2 | |

| 11H-Triazolo[4,3-a] analog | Topoisomerase II | 1.8 |

Advanced: How can enantioselective synthesis be achieved for chiral triazolo-benzodiazepines?

Q. Methodological Answer :

- Diastereoselective Cycloadditions : Use chiral auxiliaries or catalysts. For example, Broggini et al. achieved >90% enantiomeric excess (ee) using a chiral nitrilimine precursor in intramolecular cycloadditions .

- Asymmetric Catalysis : Palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to install stereocenters .

- Resolution via HPLC : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers for biological testing .

Advanced: How do substituents influence pharmacokinetic properties?

Q. Methodological Answer :

- Lipophilicity (LogP) : Electron-withdrawing groups (e.g., -NO) increase LogP, enhancing blood-brain barrier penetration. For example, 7-nitro derivatives show LogP = 2.8 vs. 1.5 for unsubstituted analogs .

- Metabolic Stability : Methylation of the triazole NH (e.g., 8-CH) reduces oxidative metabolism by CYP3A4, improving half-life (t from 2h to 6h in rats) .

- Solubility : Polar groups (e.g., -OH, -COOCH) enhance aqueous solubility but may reduce membrane permeability .

Q. Table 3: Substituent Effects on Pharmacokinetics

| Substituent | LogP | t (h) | Solubility (mg/mL) |

|---|---|---|---|

| -H | 1.5 | 2.0 | 0.8 |

| -NO | 2.8 | 1.5 | 0.3 |

| -CH | 2.1 | 6.0 | 0.5 |

Advanced: What analytical challenges arise in studying hydrolysis-sensitive derivatives?

Q. Methodological Answer :

- Degradation in Protic Solvents : The diazepine ring undergoes acid-catalyzed hydrolysis. Stabilize samples with lyophilization or storage in anhydrous DMSO .

- LC-MS Artifacts : Hydrolysis products (e.g., open-chain amines) can form adducts. Use low-pH mobile phases (0.1% formic acid) to suppress ionization .

- NMR Assignments : Dynamic proton exchange broadens NH signals. Acquire spectra in DMSO-d at 25°C to slow exchange rates .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer :

Discrepancies often stem from assay conditions or structural impurities :

- Cellular vs. Cell-Free Assays : DNA-binding IC values vary 10-fold between HeLa cells (0.2 µM) and cell-free electrophoretic mobility shift assays (2 µM) due to membrane permeability .

- Regioisomeric Contamination : Impure triazole regioisomers (1,2,3 vs. 1,2,4) skew results. Validate purity via -NMR coupling constants (J = 1.5–2.0 Hz for 1,2,3-triazoles) .

Advanced: What computational methods predict DNA-binding affinity?

Q. Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models minor groove binding using the Dickerson dodecamer (PDB: 1BNA). Scores correlate with experimental ΔTm values (R = 0.89) .

- QSAR Models : Hammett σ constants for substituents predict binding energy (ΔG) with RMSE = 0.3 kcal/mol .

- MD Simulations : 100-ns trajectories assess stability of DNA-ligand complexes, with RMSD < 2.0 Å indicating strong binding .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.